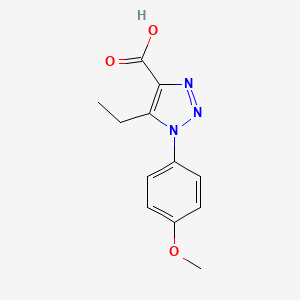

5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by an ethyl substituent at position 5 of the triazole ring and a 4-methoxyphenyl group at position 1. The methoxy group on the phenyl ring contributes electron-donating effects, while the ethyl substituent introduces steric bulk and moderate lipophilicity. This compound is of interest in medicinal chemistry due to the structural versatility of triazoles, which are widely used in drug discovery for their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-ethyl-1-(4-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-10-11(12(16)17)13-14-15(10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNVSLSAEBHMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

Preparation of the Azide: The azide precursor can be synthesized by reacting an amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Functional Group Modification: The resulting triazole compound can be further modified by introducing the ethyl and methoxyphenyl groups through appropriate substitution reactions.

Industrial Production Methods

Industrial production of 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the attached functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,3-triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the 4-methoxyphenyl group in 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid enhances its biological activity by improving solubility and bioavailability .

Anticancer Properties

The triazole ring has been associated with anticancer activity. In vitro studies suggest that compounds similar to 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Drug Design and Development

The compound's structure allows for modifications that can lead to the development of novel pharmaceuticals. Computational studies have indicated favorable drug-likeness properties and potential interactions with biological targets, making it a candidate for further drug development .

Agricultural Science

Pesticidal Activity

Triazole derivatives have been explored as potential pesticides due to their ability to disrupt fungal cell membranes. 5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid may serve as a scaffold for developing new fungicides that are effective against resistant strains of plant pathogens .

Plant Growth Regulation

Research has shown that certain triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, promoting growth or enhancing resistance to environmental stressors. This application could be particularly beneficial in agricultural practices aimed at improving crop yield and sustainability .

Materials Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties. The unique chemical structure of 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can improve thermal stability and mechanical strength when used as an additive in polymers .

Nanotechnology

In nanotechnology, triazole derivatives are being investigated for their role in the synthesis of nanoparticles with specific functionalities. The ability of this compound to stabilize nanoparticles could lead to advancements in drug delivery systems and diagnostic applications .

Summary Table of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibition of bacterial and fungal growth |

| Anticancer Properties | Induction of apoptosis in cancer cells | |

| Drug Design and Development | Novel pharmaceuticals with enhanced bioactivity | |

| Agricultural Science | Pesticidal Activity | Development of effective fungicides |

| Plant Growth Regulation | Improved crop yield and stress resistance | |

| Materials Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

| Nanotechnology | Advancements in drug delivery and diagnostics |

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Ethyl vs. Formyl Group

The compound 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () features a formyl group at position 3. Unlike the ethyl group, the formyl substituent participates in ring-chain tautomerism , forming a cyclic hemiacetal structure (20% in solution) that enhances reactivity but reduces stability . The ethyl group in the target compound eliminates tautomerism, improving stability under thermal or acidic conditions.

Ethyl vs. Methyl Group

5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () differs only in the methyl substituent. The ethyl group increases molecular weight (C12H13N3O3 vs.

Ethyl vs. Cyclopropyl Group

5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () incorporates a rigid cyclopropyl ring.

Ethyl vs. Trifluoromethyl Group

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () demonstrates the impact of electron-withdrawing substituents. The trifluoromethyl group increases acidity (pKa ~2.5 vs. ~4.0 for ethyl) but reduces cell permeability due to heightened polarity. The ethyl group balances lipophilicity and metabolic stability .

Table 1: Substituent Effects at Position 5

| Substituent | Molecular Formula | logP (Est.) | Key Properties |

|---|---|---|---|

| Ethyl | C12H13N3O3 | +1.8 | Moderate lipophilicity, stable |

| Formyl | C12H11N3O4 | +0.9 | Tautomerism-prone, reactive |

| Methyl | C11H11N3O3 | +1.3 | Lower steric hindrance |

| Cyclopropyl | C13H13N3O3 | +2.1 | Rigid, conformationally restricted |

| CF3 | C10H6ClF3N3O2 | +2.5 | High acidity, electron-withdrawing |

Variations in the Aryl Group at Position 1

Methoxyphenyl vs. Ethoxyphenyl

Replacing the methoxy group with ethoxy (as in ) increases steric bulk and electron-donating capacity. Ethoxy derivatives may exhibit altered pharmacokinetics due to slower O-dealkylation compared to methoxy .

Methoxyphenyl vs. Chlorophenyl

1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid () substitutes methoxy with chloro, introducing electron-withdrawing effects. Chlorophenyl derivatives often show enhanced binding to hydrophobic pockets in biological targets but may suffer from toxicity risks .

Biological Activity

5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (ETCA) is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in medicinal chemistry, where it exhibits various pharmacological properties including anti-inflammatory, anti-cancer, and anti-microbial activities.

Chemical Structure and Properties

ETCA features a triazole ring that is known for its stability and ability to form hydrogen bonds, which enhances its biological interactions. The presence of the ethyl and methoxyphenyl groups contributes to its lipophilicity and overall biological activity.

Chemical Formula : C11H12N4O3

Molecular Weight : 248.24 g/mol

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds can effectively inhibit cancer cell proliferation. For instance, compounds structurally similar to ETCA have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study evaluated the anticancer effects of triazole derivatives, revealing that some compounds exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) .

Anti-inflammatory Activity

Triazoles have been recognized for their anti-inflammatory properties. ETCA's structural features allow it to modulate inflammatory pathways effectively.

- Research Findings : In vitro assays indicated that ETCA could reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. ETCA has shown promising results against various bacterial strains.

- Experimental Results : In vitro tests demonstrated that ETCA exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activities of ETCA can be attributed to its ability to interact with specific molecular targets within cells. The triazole ring can participate in hydrogen bonding and π-π stacking interactions with biomolecules, enhancing its efficacy.

Enzyme Inhibition

Triazoles are known to inhibit enzymes involved in critical biological pathways. For example, they can act as inhibitors of acetylcholinesterase (AChE), which is vital in neurotransmission.

- Inhibitory Studies : Molecular docking studies have suggested that ETCA binds effectively to the active site of AChE, demonstrating potential as a therapeutic agent in neurodegenerative diseases .

Data Tables

Q & A

Q. What are the common synthetic routes for 5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-methoxyphenyl azide and ethyl propiolate to form the triazole core.

Functionalization : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

Purification : Recrystallization or column chromatography to isolate the product.

Key variables include reaction temperature (60–80°C for cycloaddition) and catalyst loading (CuI, 5–10 mol%) . Conflicting reports suggest alternative starting materials, such as substituted acetylenes, may influence regioselectivity .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to verify substituent positions (e.g., ethyl group at C5, methoxyphenyl at N1).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and triazole C=N absorption (~1600 cm).

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths (e.g., triazole ring C-N bonds: ~1.31–1.34 Å) and dihedral angles .

- Chromatography : HPLC or TLC (R ~0.3 in ethyl acetate/hexane) assesses purity .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light Sensitivity : Protect from UV light due to the triazole’s photosensitivity.

- Solubility : Dissolve in DMSO or ethanol for long-term stability; avoid aqueous buffers at extreme pH .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) to enhance regioselectivity. achieved 85% yield using CuI.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but may increase side reactions. Ethanol/water mixtures balance cost and efficiency .

- Byproduct Analysis : LC-MS identifies intermediates like unhydrolyzed esters or regioisomeric triazoles. Adjust reaction time (8–12 hrs) to suppress these .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Methodological Answer :

- SAR Studies : Replace the ethyl group with methyl or propyl to evaluate steric effects on enzyme binding. shows pyrazolyl-triazoles inhibit kinases via H-bonding with the carboxylic acid group.

- Assay Design :

In Vitro Testing : Use fluorescence polarization assays to measure binding affinity (IC) against target proteins (e.g., COX-2).

Computational Modeling : Dock the compound into active sites (e.g., using AutoDock Vina) to predict interactions with the methoxyphenyl moiety .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Root-Cause Analysis :

Regioisomerism : Verify triazole ring substitution pattern via H-N HMBC NMR to distinguish N1 vs. N2 attachment .

Impurity Profiling : Compare HPLC retention times with reference standards (e.g., ’s CAS RN data).

- Reproducibility : Standardize azide preparation (e.g., diazo transfer to aniline derivatives) to reduce variability .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.